molecular formula C20H31N5O3S B12246361 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(pyrrolidine-1-sulfonyl)piperidine

4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(pyrrolidine-1-sulfonyl)piperidine

Cat. No.: B12246361
M. Wt: 421.6 g/mol
InChI Key: WWQGNZAFMAAROD-UHFFFAOYSA-N
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Description

4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(pyrrolidine-1-sulfonyl)piperidine is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(pyrrolidine-1-sulfonyl)piperidine involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the tert-butyl group. The next step involves the formation of the piperidine ring and the attachment of the pyrrolidine-1-sulfonyl group. The final step is the coupling of the imidazo[1,2-b]pyridazine core with the piperidine ring through an ether linkage .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(pyrrolidine-1-sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(pyrrolidine-1-sulfonyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(pyrrolidine-1-sulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-b]pyridazine derivatives and piperidine-based molecules. Examples include:

Uniqueness

What sets 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(pyrrolidine-1-sulfonyl)piperidine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C20H31N5O3S

Molecular Weight

421.6 g/mol

IUPAC Name

2-tert-butyl-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]imidazo[1,2-b]pyridazine

InChI

InChI=1S/C20H31N5O3S/c1-20(2,3)17-14-25-18(21-17)6-7-19(22-25)28-15-16-8-12-24(13-9-16)29(26,27)23-10-4-5-11-23/h6-7,14,16H,4-5,8-13,15H2,1-3H3

InChI Key

WWQGNZAFMAAROD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)S(=O)(=O)N4CCCC4

Origin of Product

United States

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